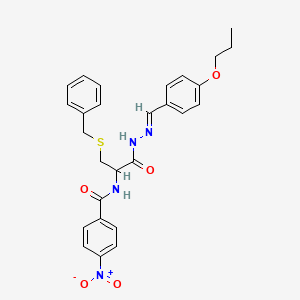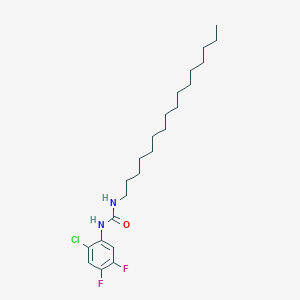
S-Benzyl-N2-(4-nitrobenzoyl)cysteine N'-(4-propoxybenzylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(BENZYLSULFANYL)-1-{N’-[(E)-(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL]-4-NITROBENZAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique molecular structure, which includes benzylsulfanyl, propoxyphenyl, and nitrobenzamide groups
Preparation Methods
The synthesis of N-[2-(BENZYLSULFANYL)-1-{N’-[(E)-(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL]-4-NITROBENZAMIDE involves several steps. One common method includes the reaction of benzylsulfanyl compounds with hydrazine derivatives under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
N-[2-(BENZYLSULFANYL)-1-{N’-[(E)-(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL]-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-[2-(BENZYLSULFANYL)-1-{N’-[(E)-(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL]-4-NITROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(BENZYLSULFANYL)-1-{N’-[(E)-(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
N-[2-(BENZYLSULFANYL)-1-{N’-[(E)-(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL]-4-NITROBENZAMIDE can be compared with similar compounds such as:
- 2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- N-[(1S)-2-(BENZYLSULFANYL)-1-{N’-[(1E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ETHYL]-4-NITROBENZAMIDE
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H28N4O5S |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
N-[3-benzylsulfanyl-1-oxo-1-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]propan-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C27H28N4O5S/c1-2-16-36-24-14-8-20(9-15-24)17-28-30-27(33)25(19-37-18-21-6-4-3-5-7-21)29-26(32)22-10-12-23(13-11-22)31(34)35/h3-15,17,25H,2,16,18-19H2,1H3,(H,29,32)(H,30,33)/b28-17+ |
InChI Key |
UUJSYCXEEFWHFV-OGLMXYFKSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)C(CSCC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)C(CSCC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11561814.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11561819.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11561822.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11561830.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide](/img/structure/B11561838.png)
![2-{[(4-methyl-3-nitrophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11561848.png)
![6-{(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11561849.png)
![2-{[(E)-(4-propoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11561854.png)
![2-(4-butylphenoxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11561857.png)

![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11561868.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11561872.png)
![N-(2-ethoxyphenyl)-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11561874.png)
![2-fluoro-N-(3-{[(2E)-2-(3-iodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11561875.png)
